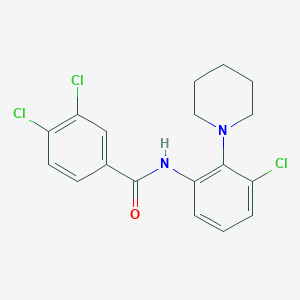

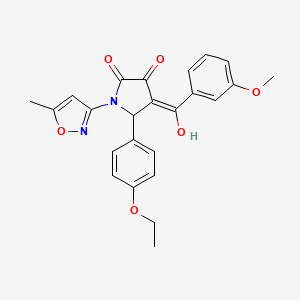

3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide” is a chemical compound. The information about this compound like its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, etc. can be found in various chemical databases .

Chemical Reactions Analysis

The chemical reactions involving “3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide” could not be found in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide” include its melting point, boiling point, density, molecular formula, molecular weight, and other related properties .Applications De Recherche Scientifique

Anti-acetylcholinesterase Activity

Research into piperidine derivatives, such as those structurally related to 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide, has shown significant anti-acetylcholinesterase (anti-AChE) activity. This is crucial for the development of antidementia agents, with specific derivatives showing enhanced activity through bulky substituents at the nitrogen atom of benzamide, indicating the role of piperidine's basic nitrogen atom in activity enhancement. One study found a derivative that exhibited an affinity 18,000 times greater for AChE than for BuChE, significantly increasing acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

Potential Antipsychotic Agents

Another study synthesized and evaluated heterocyclic analogues of 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide for their potential as antipsychotic agents. These analogues showed promising in vitro activity for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo ability to antagonize the apomorphine-induced climbing response in mice, indicating their potential as antipsychotic agents with a focus on minimizing side effects associated with traditional treatments (Norman et al., 1996).

Antimicrobial Activity

Compounds structurally related to 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide have also been studied for their antimicrobial properties. Research involving substituted quinazolinones derivatives demonstrated varied antimicrobial activities, underscoring the potential of such compounds in developing new antimicrobial agents. The structural modifications and resultant activities offer insights into designing compounds with enhanced antimicrobial efficacy (Naganagowda & Petsom, 2011).

Molecular Interaction Studies

The molecular interactions of antagonists structurally akin to 3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide with receptors have been extensively studied. For instance, research on the antagonist SR141716; a potent and selective antagonist for the CB1 cannabinoid receptor, provides valuable insights into the steric binding interaction with the receptor, contributing to our understanding of receptor-ligand interactions and the development of receptor-specific agents (Shim et al., 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4-dichloro-N-(3-chloro-2-piperidin-1-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl3N2O/c19-13-8-7-12(11-15(13)21)18(24)22-16-6-4-5-14(20)17(16)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYMKPCINNIEAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(3-chloro-2-piperidinophenyl)benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-hydroxy-N-(2-methylbenzo[d]thiazol-5-yl)pyrimidine-4-carboxamide](/img/structure/B2671899.png)

![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)

![[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2671902.png)

![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)

![3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate](/img/structure/B2671910.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isobutyramide](/img/structure/B2671911.png)

![2-(4-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2671914.png)

![acetyl 4-[(3-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-4-yl)methyl]benzoate](/img/structure/B2671917.png)